molecular formula C18H15ClFN3O3 B2708998 N-(3-chloro-4-fluorophenyl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide CAS No. 1190755-42-0

N-(3-chloro-4-fluorophenyl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide

Cat. No. B2708998
CAS RN: 1190755-42-0
M. Wt: 375.78
InChI Key: UHZJTUITORTMIE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide is a useful research compound. Its molecular formula is C18H15ClFN3O3 and its molecular weight is 375.78. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Benzodiazepine Derivatives : A study described the preparation of benzodiazepine derivatives, including one with structural features similar to the compound , highlighting the methods for synthesizing and analyzing these compounds through various spectral data (Manolov, Ivanov, & Bojilov, 2021).

Pharmacological Applications

  • Anticonvulsant Activity : Research on benzodiazepines has shown anticonvulsant properties, indicating potential applications in treating seizures. A study reported the synthesis and evaluation of a series of benzodiazepin-4-ones for their anticonvulsant effects, suggesting the importance of these compounds in developing new anticonvulsant agents (Chimirri et al., 1998).

  • Analgesic Modulation : Another study focused on derivatives of benzodiazepines as modulators for the Transient Receptor Potential Vanilloid 1 (TRPV1), which were investigated for their analgesic and sedative activities, indicating potential applications in pain management (Liu et al., 2018).

  • Gamma-Secretase Inhibition for Alzheimer's Disease : Research on benzodiazepine-containing gamma-secretase inhibitors showcased the design of potent compounds for potential use in treating Alzheimer's disease, demonstrating the therapeutic application of benzodiazepines in neurodegenerative disorders (Churcher et al., 2003).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O3/c19-12-9-10(5-6-13(12)20)21-16(24)8-7-15-18(26)22-14-4-2-1-3-11(14)17(25)23-15/h1-6,9,15H,7-8H2,(H,21,24)(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZJTUITORTMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

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